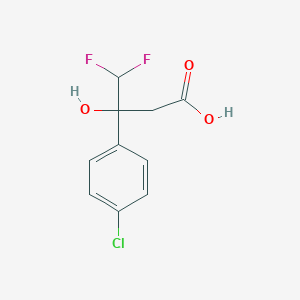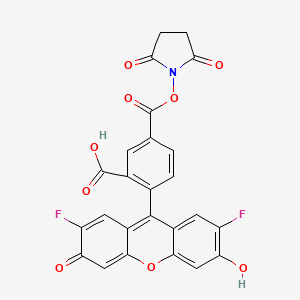![molecular formula C6H8BrClN2O B13707260 O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)
O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as MFCD34178924 is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD34178924 involves several steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the purity and yield of the compound. The synthetic routes typically involve:
Initial Reaction: The starting materials undergo a series of chemical reactions, including condensation and cyclization, to form the core structure of MFCD34178924.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Final Modification: Additional chemical modifications may be performed to introduce specific functional groups or to enhance the compound’s properties.
Industrial Production Methods
In an industrial setting, the production of MFCD34178924 is scaled up using large reactors and automated systems. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Continuous Flow Systems: Some industrial methods use continuous flow systems to improve efficiency and reduce production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD34178924 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
MFCD34178924 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD34178924 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Properties
Molecular Formula |
C6H8BrClN2O |
|---|---|
Molecular Weight |
239.50 g/mol |
IUPAC Name |
O-[(3-bromopyridin-4-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H7BrN2O.ClH/c7-6-3-9-2-1-5(6)4-10-8;/h1-3H,4,8H2;1H |
InChI Key |
FNDAHXDZVISDBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CON)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


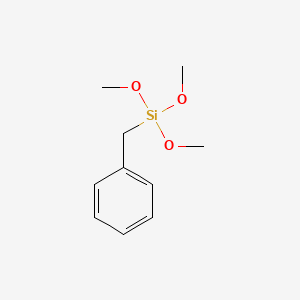
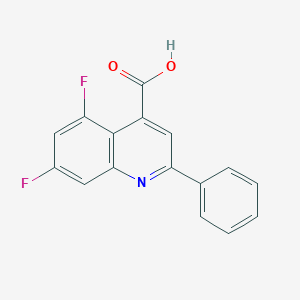
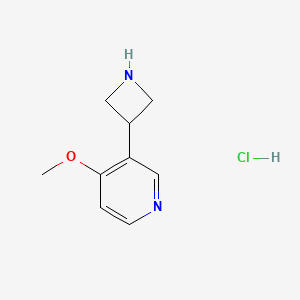

![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
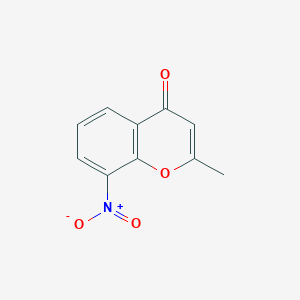
![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)
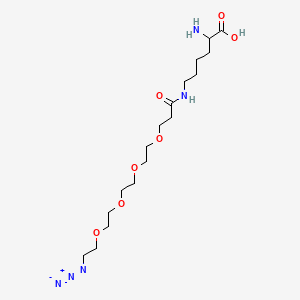
![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)

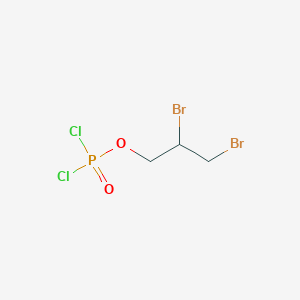
![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)
